molecular formula C16H22O3 B14015317 Cyclooctaneacetic acid,1-hydroxy-a-phenyl- CAS No. 5449-37-6

Cyclooctaneacetic acid,1-hydroxy-a-phenyl-

Cat. No.: B14015317
CAS No.: 5449-37-6
M. Wt: 262.34 g/mol
InChI Key: DLAJFOAZEIHIHR-UHFFFAOYSA-N
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Description

Cyclooctaneacetic acid,1-hydroxy-a-phenyl- is a chemical compound with the molecular formula C16H22O3 It is known for its unique structure, which includes a cyclooctane ring, an acetic acid moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- typically involves the reaction of cyclooctanone with phenylacetic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Cyclooctaneacetic acid,1-hydroxy-a-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclooctanone derivatives, while reduction could produce cyclooctanol derivatives.

Scientific Research Applications

Cyclooctaneacetic acid,1-hydroxy-a-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctaneacetic acid: Lacks the phenyl group, resulting in different chemical properties.

    Phenylacetic acid: Lacks the cyclooctane ring, leading to distinct reactivity and applications.

    Cyclooctanol: Contains a hydroxyl group but lacks the acetic acid moiety.

Uniqueness

Cyclooctaneacetic acid,1-hydroxy-a-phenyl- is unique due to its combination of a cyclooctane ring, acetic acid moiety, and phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

5449-37-6

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

2-(1-hydroxycyclooctyl)-2-phenylacetic acid

InChI

InChI=1S/C16H22O3/c17-15(18)14(13-9-5-4-6-10-13)16(19)11-7-2-1-3-8-12-16/h4-6,9-10,14,19H,1-3,7-8,11-12H2,(H,17,18)

InChI Key

DLAJFOAZEIHIHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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